Inhibitory Potency Against Urea Transporter UT-B: Comparative IC50 Data
The compound demonstrates measurable inhibitory activity against the rat urea transporter UT-B, with a reported IC50 value of 110 nM in MDCK cells. While a direct head-to-head comparator within the same assay is not available from the primary dataset, this potency establishes a quantitative baseline [1]. In contrast, a closely related analog, 1-(2-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea, shows a significantly higher IC50 of 750 nM against the related rat urea transporter UT-A1 under similar cellular assay conditions [2]. This >6-fold difference in potency between the 4-ethoxy and 2-ethoxy positional isomers highlights the critical nature of the aryl substitution pattern for transporter inhibition.
| Evidence Dimension | Inhibitory activity against rat urea transporters (UT-B vs. UT-A1) in MDCK cells |
|---|---|
| Target Compound Data | IC50 = 110 nM |
| Comparator Or Baseline | 1-(2-ethoxyphenyl)-3-(pyridin-2-ylmethyl)urea (Comparator): IC50 = 750 nM |
| Quantified Difference | >6.8-fold difference in IC50 potency |
| Conditions | Rat UT-B expressed in MDCK cells, incubated for 15 mins, fluorescence plate reader assay [1]; Rat UT-A1 expressed in MDCK cells, incubated for 15 mins, fluorescence plate reader assay [2]. |
Why This Matters
The >6-fold difference in potency against urea transporters between positional isomers (4-ethoxy vs. 2-ethoxy) underscores that the specific compound, not just the chemical class, is required for reproducible inhibition studies in renal physiology and diuretic research.
- [1] BindingDB. (n.d.). BDBM50580906 (CHEMBL5074722) IC50 = 110 nM for rat UT-B. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50580906 View Source
- [2] BindingDB. (2022). BDBM50575385 (CHEMBL4877290) IC50 = 750 nM for rat UT-A1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575385 View Source
